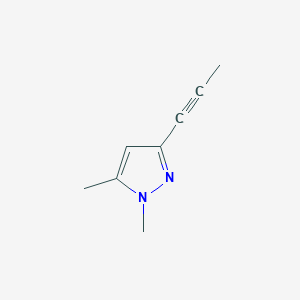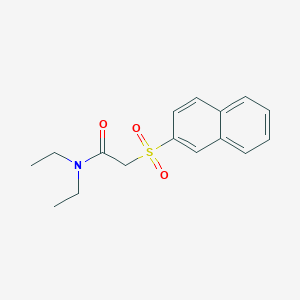![molecular formula C16H18N2O2S B5943694 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B5943694.png)
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is a complex organic compound featuring both oxazole and indole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of 4,5-dimethyl-2-mercapto-oxazole with 2-methyl-2,3-dihydroindole-1-yl ethanone under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the oxazole and indole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The oxazole and indole moieties can bind to enzymes or receptors, modulating their activity. For instance, the compound may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is unique due to its combination of oxazole and indole rings, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-10-8-13-6-4-5-7-14(13)18(10)15(19)9-21-16-17-11(2)12(3)20-16/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORXXHASOAZFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CSC3=NC(=C(O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5943614.png)
![5-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-3-isoxazolamine](/img/structure/B5943625.png)
![5-methyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}-3-isoxazolamine](/img/structure/B5943629.png)
![ethyl 1-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5943641.png)
![ethyl 1-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B5943642.png)


![1-{2-[(4-chlorophenyl)sulfonyl]-1-methylethyl}-4-methylpiperidine](/img/structure/B5943667.png)
![1-(2,3-Dihydroindol-1-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B5943686.png)
![1-(2-methyl-2,3-dihydroindol-1-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B5943690.png)
![N-(2-chloro-5-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5943701.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chloro-5-methylphenyl)acetamide](/img/structure/B5943708.png)
![N-(2-chloro-5-methylphenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5943715.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-chloro-5-methylphenyl)acetamide](/img/structure/B5943719.png)
